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molecular formula C15H15NNaS2 B1587754 Sodium dibenzyldithiocarbamate CAS No. 55310-46-8

Sodium dibenzyldithiocarbamate

Cat. No. B1587754
M. Wt: 296.4 g/mol
InChI Key: YKVABMCSVUSETE-UHFFFAOYSA-N
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Patent
US04310590

Procedure details

To a solution of 8.0 g. (0.2 mole) of sodium hydroxide in 32 ml of water was added 39.4 g. (0.2 mole) of dibenzyl amine. The mixture was cooled to 0° and to it was added 25.3 g. (0.334 mole) of carbon disulfide. A solid separated spontaneously. The mixture was stirred at room temperature for 1 hour, and then filtered. The solid was triturated first with 100 ml of ether and then with 100 ml of benzene and dried to give 43.5 g. (74% yield) of N,N-dibenzyldithiocarbamic acid sodium salt, mp 260°.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0.334 mol
Type
reactant
Reaction Step Three
Name
N,N-dibenzyldithiocarbamic acid sodium salt
Yield
74%

Identifiers

REACTION_CXSMILES
[OH-].[Na+:2].[CH2:3]([NH:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:18](=[S:20])=[S:19]>O>[Na+:2].[CH2:11]([N:10]([CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[C:18](=[S:19])[S-:20])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
32 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NCC1=CC=CC=C1
Step Three
Name
Quantity
0.334 mol
Type
reactant
Smiles
C(=S)=S

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° and to it
ADDITION
Type
ADDITION
Details
was added 25.3 g
CUSTOM
Type
CUSTOM
Details
A solid separated spontaneously
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid was triturated first with 100 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 100 ml of benzene and dried
CUSTOM
Type
CUSTOM
Details
to give 43.5 g

Outcomes

Product
Details
Reaction Time
1 h
Name
N,N-dibenzyldithiocarbamic acid sodium salt
Type
product
Smiles
[Na+].C(C1=CC=CC=C1)N(C([S-])=S)CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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